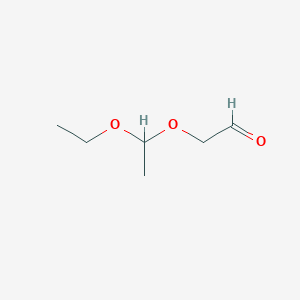

(1-Ethoxyethoxy)acetaldehyde

Description

Contextualization of Acetal (B89532) Functional Group Chemistry

An acetal is a functional group characterized by a central carbon atom bonded to two ether (-OR) groups, with the general structure R₂C(OR')₂. wikipedia.orgbyjus.com This central carbon is sp³ hybridized and has a tetrahedral geometry. wikipedia.orgbyjus.com Acetals are the geminal-diether derivatives of aldehydes or ketones, formed by the reaction of the parent carbonyl compound with two equivalents of an alcohol under acidic conditions. byjus.compearson.com The term ketal was historically used for ketone-derived acetals, but current IUPAC nomenclature considers ketals a subset of acetals. wikipedia.orgorganicchemistrytutor.com

A key feature of acetals is their stability. Unlike hemiacetals, which are often unstable and exist in equilibrium with the parent aldehyde or ketone, acetals are stable under neutral and basic conditions. wikipedia.orgmasterorganicchemistry.com However, they are readily hydrolyzed back to the original aldehyde or ketone and alcohol in the presence of aqueous acid. organicchemistrytutor.commasterorganicchemistry.com This differential stability is a cornerstone of their utility in organic synthesis, where the acetal group serves as a robust protecting group for aldehydes and ketones, masking their reactivity while other chemical transformations are performed on the molecule. masterorganicchemistry.comacs.org

Table 1: Comparison of Carbonyl and Acetal Functional Groups

| Feature | Carbonyl (Aldehyde/Ketone) | Acetal |

|---|---|---|

| General Structure | R₂C=O | R₂C(OR')₂ |

| Central Carbon Hybridization | sp² | sp³ |

| Geometry | Trigonal Planar | Tetrahedral |

| Reactivity | Electrophilic at carbon; undergoes nucleophilic addition | Generally unreactive; stable to bases and nucleophiles |

| Stability in Acid | Can be protonated | Hydrolyzes to carbonyl and alcohol |

| Stability in Base | Stable (unless α-protons are present) | Stable |

Nomenclature and Structural Elucidation of (1-Ethoxyethoxy)acetaldehyde and Related Acetal Derivatives

The name "this compound" is not a standard systematic name for a single, common compound but describes a class of mixed acetals derived from acetaldehyde (B116499). A more precise IUPAC naming convention, such as "1-(1-ethoxyethoxy)alkane," clarifies the structure. ontosight.aiymdb.ca These molecules are mixed acetals of acetaldehyde [CH₃CHO], where one of the alkoxy groups is an ethoxy group [-OCH₂CH₃] and the other is derived from a different alcohol.

The general structure can be represented as CH₃-CH(OCH₂CH₃)(OR) , where 'R' is another alkyl or functionalized group. For example, if the second alcohol is isobutanol, the resulting compound is 1-(1-ethoxyethoxy)-2-methylpropane. ontosight.aisigmaaldrich.com

Acetal nomenclature follows two main systems:

Substitutive Nomenclature : The molecule is named as an alkane substituted with alkoxy groups. For example, the simplest symmetric acetal of acetaldehyde, formed with two molecules of ethanol (B145695), is named 1,1-diethoxyethane . acdlabs.comacdlabs.comlookchem.com

Functional Class Nomenclature : The name of the parent aldehyde or ketone is followed by the names of the alkyl groups from the alcohols and the word "acetal." acdlabs.comacdlabs.com Using this system, 1,1-diethoxyethane is called acetaldehyde diethyl acetal . lookchem.com

The structural elucidation of these acetals relies on standard spectroscopic methods. In mass spectrometry, they often show characteristic fragmentation patterns, including the loss of an alkoxy group and the formation of a stable oxonium ion. For instance, the mass spectrum for acetaldehyde ethyl isoamyl acetal shows major peaks corresponding to fragments with m/z values of 73, 45, 43, and 71. nih.gov

Table 2: Examples of Acetaldehyde-Derived Acetals

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Structure |

|---|---|---|---|---|

| Acetaldehyde Diethyl Acetal | 1,1-Diethoxyethane | 105-57-7 | C₆H₁₄O₂ | CH₃CH(OCH₂CH₃)₂ |

| Acetaldehyde Ethyl Isobutyl Acetal | 1-(1-Ethoxyethoxy)-2-methylpropane | 6986-51-2 | C₈H₁₈O₂ | CH₃CH(OCH₂CH₃)(OCH₂CH(CH₃)₂) |

| Acetaldehyde Ethyl Isoamyl Acetal | 1-(1-Ethoxyethoxy)-3-methylbutane | 13442-90-5 | C₉H₂₀O₂ | CH₃CH(OCH₂CH₃)(OCH₂CH₂CH(CH₃)₂) |

| Acetaldehyde Ethyl Amyl Acetal | 1-(1-Ethoxyethoxy)pentane | 13442-89-2 | C₉H₂₀O₂ | CH₃CH(OCH₂CH₃)(O(CH₂)₄CH₃) |

| Acetaldehyde Ethyl cis-3-Hexenyl Acetal | (Z)-1-(1-Ethoxyethoxy)hex-3-ene | 28069-74-1 | C₁₀H₂₀O₂ | CH₃CH(OCH₂CH₃)(OCH₂CH₂CH=CHCH₂CH₃) |

Historical Development and Emerging Research Trajectories of Acetals in Organic Synthesis

The chemistry of acetals has evolved significantly from its early beginnings to its current state, with research continually opening new avenues for their application.

Historical Context: Historically, the primary role of acetals in organic synthesis has been as protecting groups for carbonyl compounds. acs.orgrsc.org The ability to form a stable acetal from a reactive aldehyde or ketone, perform other chemical reactions, and then deprotect it back to the carbonyl group under mild acidic conditions is a fundamental strategy in the synthesis of complex organic molecules. The mid-20th century saw the expansion of acetal chemistry into materials science with the development of polyacetals, such as polyoxymethylene (POM), a high-performance thermoplastic polymer derived from formaldehyde (B43269), first introduced in 1956. subrogationrecoverylawblog.combritannica.com

Table 3: A Brief Timeline of Acetal Chemistry Development

| Period | Key Development | Significance |

|---|---|---|

| Early 20th Century | Elucidation of acetal formation mechanism | Foundational understanding of protecting group chemistry. |

| 1950s | Development of Polyoxymethylene (POM) | Introduction of acetals as a major class of engineering plastics. subrogationrecoverylawblog.com |

| 1970s-1980s | Asymmetric Synthesis with Chiral Acetals | Use of acetals as chiral auxiliaries to control stereochemistry. jst.go.jp |

| 2000s-Present | Green Catalytic Methods | Development of environmentally benign catalysts (e.g., photo-organocatalysts) for acetalization. rsc.org |

| 2010s-Present | New Synthetic Applications & Sustainable Polymers | Use in gold-catalyzed reactions, as controlled-release agents, and renewed interest in renewable polyacetals. rsc.orgntnu.edugoogle.com |

Emerging Research Trajectories: Modern research has expanded the role of acetals far beyond simple protection, establishing them as versatile intermediates and active participants in complex chemical transformations.

Advanced Catalysis: There is a strong trend towards developing greener and more efficient methods for acetalization. Traditional methods often require corrosive mineral acids, but recent innovations include the use of photo-organocatalysts, such as thioxanthenone, which can promote the reaction using visible light under mild conditions. rsc.org Other novel catalysts include aprotic salts and mesoporous polymers. acs.org

Asymmetric Synthesis: Chiral acetals have been recognized as valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries or chiral synthons to create specific stereoisomers of a target molecule. jst.go.jp

Novel Synthetic Methodologies: Research has shown that acetals can participate in unique reactions. For example, gold(I) catalysts can trigger the regioselective cyclization of homopropargyl acetals, providing a new pathway to synthesize functionalized heterocyclic compounds like 3-fluoro-tetrahydropyran-4-ones. ntnu.edu

Controlled-Release Technology: The acid-labile nature of the acetal linkage is being exploited in new ways. Certain acetals are designed as precursors that slowly release volatile compounds like acetaldehyde upon hydrolysis. This has applications in the food and fragrance industries for modifying flavor and aroma profiles. rsc.orggoogle.comgoogle.com

Sustainable Polymers: With a growing emphasis on sustainability, there is renewed interest in thermoplastic polyacetals derived from renewable resources. Their potential for degradation under specific pH conditions makes them attractive for applications in biomaterials and as a potential solution for more sustainable plastics. rsc.orgrsc.org

Structure

3D Structure

Properties

CAS No. |

109991-32-4 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(1-ethoxyethoxy)acetaldehyde |

InChI |

InChI=1S/C6H12O3/c1-3-8-6(2)9-5-4-7/h4,6H,3,5H2,1-2H3 |

InChI Key |

GPHQLMCHFJFYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCC=O |

Origin of Product |

United States |

Methodologies for the Synthesis of 1 Ethoxyethoxy Acetaldehyde and Analogous Mixed Acetals

Acetalization Reactions from Acetaldehyde (B116499) Precursors and Alcohols

The formation of acetals from aldehydes and alcohols is a cornerstone of organic synthesis. In the case of the unsymmetrical acetal (B89532) (1-Ethoxyethoxy)acetaldehyde, this involves the reaction of acetaldehyde with two different alcohol moieties, one being ethanol (B145695) and the other conceptually derived from another molecule of acetaldehyde.

Acid-Catalyzed Condensation Pathways

The most common method for acetal formation is the acid-catalyzed condensation of an aldehyde with an alcohol. orgsyn.orgacs.org This reaction is an equilibrium process, and to favor the formation of the acetal, water, a byproduct, is typically removed from the reaction mixture. sci-hub.box The reaction of acetaldehyde with ethanol in the presence of an acid catalyst is a well-established method for producing 1,1-diethoxyethane (a symmetrical acetal). conicet.gov.arresearchgate.netsemanticscholar.org To form a mixed acetal like this compound, a stepwise approach or the use of specific starting materials is necessary.

The general mechanism involves the protonation of the acetaldehyde carbonyl group by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. fiveable.me An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. wikipedia.orgbyjus.com

Role of Hemiacetal Intermediates in Acetal Formation

The hemiacetal is a key intermediate in the formation of acetals. wikipedia.orgbyjus.com It contains both an alcohol and an ether functional group on the same carbon atom. In the synthesis of this compound, a hemiacetal would be formed by the reaction of acetaldehyde with one equivalent of an alcohol.

A plausible reaction mechanism for acetal formation involves successive proton additions by the catalyst, which facilitates the nucleophilic attacks by the alcohol, leading first to the hemiacetal intermediate and finally to the acetal. sci-hub.box

Specific Alcohol and Vinyl Ether Reactants in Asymmetric Acetal Synthesis

The synthesis of unsymmetrical or mixed acetals like this compound can be effectively achieved using vinyl ethers. 66.39.150organic-chemistry.orggoogle.com Vinyl ethers, such as ethyl vinyl ether, can react with an alcohol in the presence of an acid catalyst to form a mixed acetal. 66.39.150 This method is particularly useful for creating acetals with two different alkoxy groups.

For instance, a mixed acetal glycoside can be prepared by treating a monosaccharide with a simple vinyl ether in the presence of an acid catalyst. 66.39.150 This resulting mixed acetal can then undergo further reactions. This highlights the utility of vinyl ethers in constructing complex acetal structures.

Catalytic Systems in Acetalization (e.g., immobilized superacids, metal salts, p-toluenesulfonic acid)

A variety of catalytic systems can be employed for acetalization reactions. These range from traditional mineral acids to more specialized catalysts.

p-Toluenesulfonic acid (p-TSA) is a widely used strong organic acid catalyst in acetal formation. fiveable.mestackexchange.com It is effective in protonating the carbonyl group, thus activating it for nucleophilic attack by the alcohol. fiveable.me Its solubility in organic solvents makes it a convenient choice for many reaction setups. stackexchange.com One of its key advantages over mineral acids like sulfuric acid is that it is a solid and generally less corrosive. stackexchange.com

Immobilized superacids and ion-exchange resins have shown high activity in acetalization reactions. For example, a sulfonic ion-exchange resin demonstrated superior performance in the synthesis of 1,1-diethoxyethane from ethanol and acetaldehyde compared to other acidic catalysts like zeolites and clays. sci-hub.boxconicet.gov.ar

Metal salts can also act as catalysts. Various Lewis acids and metal complexes, including those of platinum, palladium, and rhodium, have been reported to catalyze the protection of carbonyl compounds as acetals. acs.orgmdpi.com Bismuth triflate has also been shown to be an effective catalyst for acetal formation. acs.org Cobaloxime, a cobalt complex, has been used for the efficient acetalization of carbonyl compounds under solvent-free conditions. mdpi.com

Table 1: Comparison of Catalytic Systems in Acetalization Reactions

| Catalyst Type | Examples | Advantages |

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | Readily available, effective |

| Solid Acids | Ion-exchange resins, Zeolites | Ease of separation, reusability |

| Lewis Acids | Bismuth triflate, Metal salts (e.g., CoCl₂) | Mild reaction conditions, high efficiency |

Transacetalation Reactions for Mixed Acetal Formation

Transacetalation is another important strategy for the synthesis of mixed acetals. This method involves the reaction of an existing acetal with an alcohol in the presence of an acid catalyst, leading to the exchange of one of the alkoxy groups. This approach can be particularly useful for introducing a specific alcohol moiety into an acetal structure.

Chemo- and Stereoselective Synthesis of Complex this compound Derivatives

The principles of acetal chemistry can be extended to the synthesis of more complex derivatives of this compound with high degrees of chemo- and stereoselectivity. By employing chiral auxiliaries or catalysts, it is possible to control the stereochemical outcome of the acetalization reaction. For instance, the use of chiral diols can lead to the formation of chiral acetals, which are valuable intermediates in asymmetric synthesis. The development of new catalytic systems continues to expand the possibilities for the selective synthesis of complex acetal structures.

Green Chemistry Approaches in Acetal Synthesis

The synthesis of acetals, including mixed acetals like this compound, has traditionally relied on methods that are effective but often raise environmental and safety concerns. The use of strong homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common but presents challenges related to corrosion, catalyst separation, and waste generation. In response to these drawbacks, significant research has been directed towards the development of more sustainable and environmentally friendly methodologies for acetal synthesis, aligning with the principles of green chemistry. These approaches focus on the use of reusable catalysts, milder reaction conditions, and the reduction of hazardous waste.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in green chemistry as they can be easily separated from the reaction mixture and potentially reused, reducing waste and processing costs. Several types of solid acid catalysts have been investigated for acetal synthesis.

One study explored the use of ammonium (B1175870) salts, such as NH4HSO4, supported on silica (B1680970) (SiO2) as a heterogeneous catalyst for the acetalization of various aldehydes and ketones. mdpi.com The reactions were carried out in greener ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have a lower environmental impact compared to traditional solvents like toluene. mdpi.com The use of a Dean-Stark apparatus to remove water drives the reaction towards the formation of the acetal. mdpi.com

Table 1: Ammonium Salt-Catalyzed Acetalization in Cyclopentyl Methyl Ether (CPME) mdpi.com

Reaction conditions: Aldehyde/ketone in CPME, 1.1-2.0 equivalents of diol, 3 mol% of catalyst, reflux with Dean-Stark trap.

| Entry | Carbonyl Compound | Diol | Catalyst | Conversion (%) |

| 1 | Benzaldehyde | Ethylene glycol | NH4HSO4-SiO2 | >98 |

| 2 | Cyclohexanone | Ethylene glycol | NH4HSO4-SiO2 | 90 |

| 3 | Anisaldehyde | Ethylene glycol | NH4Br-SiO2 | >98 |

The data indicates high conversions for various carbonyl compounds using silica-supported ammonium salts as catalysts in a green solvent. The reusability of the catalyst was also demonstrated, with comparable results obtained after three cycles of use. mdpi.com

Photocatalysis

Visible-light photocatalysis has emerged as a powerful green chemistry tool, enabling chemical transformations under mild conditions without the need for stoichiometric and often corrosive acid catalysts. This approach utilizes a photocatalyst that, upon absorption of light, can promote the acetalization reaction.

Research has demonstrated the use of organic dyes like Eosin Y as a photocatalyst for the acetalization of a wide range of aldehydes. acs.orgresearchgate.net The reactions are typically carried out in the corresponding alcohol, which acts as both the reactant and the solvent, under irradiation with low-energy visible light. acs.orgresearchgate.net This method is highly chemoselective for aldehydes, leaving ketones unaffected. acs.org

Another study reported the use of 6-bromo-2-naphthol (B32079) as a photoacid catalyst for the acetalization of carbonyls with alcohols. rsc.orgrsc.org Upon photoactivation with visible light, the catalyst becomes sufficiently acidic to promote the reaction. rsc.orgrsc.org

Table 2: Photocatalytic Acetalization of Benzaldehyde with Different Alcohols acs.orgrsc.org

General conditions: Aldehyde, photocatalyst, in excess alcohol, under visible light irradiation.

| Entry | Photocatalyst | Alcohol | Product | Yield (%) |

| 1 | Eosin Y | Methanol | Benzaldehyde dimethyl acetal | 95 |

| 2 | Eosin Y | Ethanol | Benzaldehyde diethyl acetal | 92 |

| 3 | 6-bromo-2-naphthol | Methanol | Benzaldehyde dimethyl acetal | 85 |

| 4 | 6-bromo-2-naphthol | Ethanol | Benzaldehyde diethyl acetal | 64 |

These findings highlight the potential of photocatalysis to provide a mild and selective pathway for acetal synthesis, avoiding the use of strong acids and high temperatures. The direct use of the alcohol as the reaction medium also simplifies the process and reduces the need for additional solvents.

Ionic Liquids in Acetal Synthesis

Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties. ionike.com They can act as both the reaction medium and the catalyst, facilitating efficient chemical transformations.

Reaction Pathways and Synthetic Utility of 1 Ethoxyethoxy Acetaldehyde

Hydrolysis of Acetal (B89532) Linkages

Acetal groups, such as the one present in (1-Ethoxyethoxy)acetaldehyde, are characterized by their stability under neutral to strongly basic conditions. libretexts.orgnih.gov However, they readily undergo hydrolysis in the presence of acid to regenerate the parent carbonyl and alcohol components. nih.govwhiterose.ac.uk This acid-catalyzed cleavage is a cornerstone of their chemical behavior and utility.

The acid-catalyzed hydrolysis of acetals, including this compound, typically proceeds through the A1 (unimolecular) mechanism. osti.govacs.org This multi-step process is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comorganicchemistrytutor.compearson.com

The key steps for the hydrolysis of this compound are as follows:

Protonation: An acid catalyst (H₃O⁺) protonates one of the oxygen atoms of the acetal. youtube.com

Leaving Group Departure: The protonated alkoxy group departs as a neutral alcohol molecule (ethanol), leading to the formation of a resonance-stabilized carboxonium ion. chemistrysteps.comresearchgate.net This step is generally considered the rate-determining step of the reaction. whiterose.ac.ukresearchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.comyoutube.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. chemistrysteps.com

The resulting hemiacetal is itself unstable under acidic conditions and undergoes a similar sequence of protonation, elimination of a second alcohol molecule, and nucleophilic attack by water to ultimately yield acetaldehyde (B116499) and another molecule of ethanol (B145695). chemistrysteps.com

Kinetic studies of acetal hydrolysis reveal that the reaction generally follows second-order kinetics, being first-order in both the acetal and the hydronium ion concentration. acs.org The rate of hydrolysis is highly dependent on the reaction conditions and the structure of the acetal itself. researchgate.net By monitoring the disappearance of the acetal or the appearance of the aldehyde product over time, typically using techniques like ¹H NMR spectroscopy, rate constants (k) and half-lives (t₁/₂) can be determined. nih.govresearchgate.net The relationship between the rate constant and half-life for these first-order reactions is given by the equation k = 0.693/t₁/₂. nih.gov

Studies on various acetals demonstrate a dramatic acceleration of the hydrolysis rate under more acidic conditions. nih.govosti.gov For instance, the hydrolysis rate can increase by several orders of magnitude when moving from a pH of 5 to more strongly acidic solutions. nih.gov

Several factors critically influence the rate of acetal hydrolysis, with pH and molecular structure being the most prominent.

pH: The rate of hydrolysis is profoundly affected by pH. researchgate.netacs.org The reaction is specifically acid-catalyzed, meaning the rate increases dramatically as the pH decreases. nih.govresearchgate.net For example, a decrease from pH 6.5 to 5.0 can accelerate the hydrolysis rate by more than 50-fold for certain acetals. nih.gov Conversely, acetals exhibit high stability at neutral or basic pH, with negligible hydrolysis observed at pH 7.4. nih.govresearchgate.net

Structural Effects: The structure of the acetal plays a crucial role by influencing the stability of the intermediate carboxonium ion formed during the rate-determining step. whiterose.ac.ukresearchgate.net

Electronic Effects: Electron-donating groups attached to the acetal carbon stabilize the positively charged carboxonium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow the reaction down. nih.govresearchgate.net

Steric Effects: The steric environment around the acetal linkage can also impact the rate. Increased steric hindrance can sometimes inhibit the approach of the acid catalyst or the departure of the leaving group, although electronic factors are often more dominant. acs.org

The following table, based on data for a representative ketal, illustrates the significant impact of pH on the hydrolysis half-life, a trend that is directly applicable to the hydrolysis of this compound.

| pH | Half-life (t₁/₂) (hours) | Relative Rate Change |

| 7.4 | Stable | - |

| 6.5 | ~194 | 1x |

| 6.0 | ~32.3 | ~6x faster |

| 5.5 | ~10.8 | ~18x faster |

| 5.0 | ~3.6 | ~54x faster |

Data adapted from kinetic studies of a representative pH-sensitive ketal to illustrate the principle of pH-dependent hydrolysis. nih.govresearchgate.net

Applications as a Protecting Group in Organic Synthesis

The predictable stability of acetals in basic media and their clean removal under acidic conditions make them excellent protecting groups for carbonyls and alcohols in multi-step organic synthesis. libretexts.orgchemistrysteps.comlibretexts.org

In organic synthesis, it is often necessary to perform a reaction on one functional group in a molecule while preventing another, more reactive group from participating. chemistrysteps.com Aldehydes and ketones can be temporarily "masked" by converting them into acetals. youtube.comtotal-synthesis.com This strategy is employed when a molecule containing a carbonyl group must be subjected to strongly basic or nucleophilic reagents, such as Grignard reagents or lithium aluminum hydride, which would otherwise react with the carbonyl. libretexts.orgyoutube.com

The protection is typically achieved by reacting the aldehyde or ketone with an excess of an alcohol or a diol in the presence of an acid catalyst. organicchemistrytutor.comyoutube.com Once the desired transformation elsewhere in the molecule is complete, the original carbonyl group can be easily regenerated by treating the acetal with aqueous acid. chemistrysteps.comyoutube.com The structure of this compound serves as an example of an acyclic acetal linkage formed from an aldehyde.

Similar to carbonyls, alcohol functional groups can interfere with certain reactions, particularly those involving strong bases, due to their acidic proton. masterorganicchemistry.comuobaghdad.edu.iq To circumvent this, alcohols can be protected by converting them into various derivatives, including acetals. libretexts.org

Specifically, an alcohol can be protected by reacting it with ethyl vinyl ether in the presence of an acid catalyst. This reaction forms a 1-ethoxyethyl (EE) acetal, which is stable to a wide range of non-acidic conditions, including organometallic reagents and hydrides. uobaghdad.edu.iq The this compound molecule contains the same fundamental ethoxyethyl acetal structure. The cleavage mechanism and stability of this protecting group are directly analogous to the hydrolysis of this compound, proceeding through a common ethoxyethyl cation intermediate. osti.gov The protection can be readily removed under mild aqueous acidic conditions to restore the original alcohol. highfine.com

Selective Deprotection Strategies

The 1-ethoxyethoxy group is a type of acetal, which is commonly employed as a protecting group for aldehydes and ketones in organic synthesis due to its stability in neutral or basic conditions. unt.edu The removal, or deprotection, of such groups is a critical step to regenerate the original carbonyl functionality. Selective deprotection implies the removal of the acetal group without affecting other sensitive functional groups within the molecule.

Traditionally, acetal hydrolysis is catalyzed by Brønsted or Lewis acids. unt.educore.ac.uk However, a variety of milder and more selective methods have been developed to avoid the harsh conditions of strong acids. These strategies often aim for neutral or even basic conditions, enhancing the compatibility with acid-labile functional groups. unt.edunih.govresearchgate.net

Key Selective Deprotection Methods for Acetals:

Lewis Acid Catalysis: Various Lewis acids, such as bismuth(III), cerium(IV), and erbium(III) triflate (Er(OTf)₃), can efficiently catalyze the cleavage of acetals under mild conditions. unt.eduorganic-chemistry.orgorganic-chemistry.org For instance, Er(OTf)₃ is effective at room temperature in wet nitromethane. organic-chemistry.org

Catalysis in Neutral or Basic Media: To circumvent acidic conditions entirely, methods using catalysts that function at neutral or basic pH have been developed. Catalytic cerium ammonium (B1175870) nitrate (B79036) has been used for acetal deprotection at pH 8. unt.educore.ac.uk More uniquely, self-assembled supramolecular hosts have been shown to catalyze the hydrolysis of acetals in strongly basic aqueous solutions (pH 10). unt.educore.ac.uk

Iodine-Catalyzed Deprotection: Molecular iodine (I₂) serves as an extremely convenient and mild catalyst for the deprotection of both acyclic and cyclic acetals. nih.govorganic-chemistry.org This method is highly chemoselective, leaving sensitive groups like double bonds, esters, and even acid-sensitive furyl and tert-butyl ethers intact. nih.gov

Nickel Boride System: An efficient and mild method for the deprotection of acetals involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride. This system is chemoselective, leaving halo, alkoxy, and methylenedioxy groups unaffected. rsc.org

The table below summarizes various catalytic systems for acetal deprotection, highlighting the reaction conditions.

| Catalyst System | Reaction Conditions | Selectivity/Notes |

| Er(OTf)₃ | Wet nitromethane, room temperature | Gentle Lewis acid catalysis. organic-chemistry.org |

| Iodine (I₂) | Acetone, neutral conditions | Fast and highly chemoselective; tolerates many sensitive groups. nih.govorganic-chemistry.org |

| Cerium Ammonium Nitrate (CAN) | pH 8, water-acetonitrile | Mildly basic conditions. unt.educore.ac.uk |

| Supramolecular Host (Ga₄L₆) | pH 10, aqueous solution | Strongly basic conditions; "nanozyme" catalysis. unt.educore.ac.uk |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Chemoselective; can also achieve concomitant reduction to the alcohol. rsc.org |

| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Aqueous acetonitrile, neutral conditions | Catalytic amounts of a π-acceptor. researchgate.net |

Radical Reactions Involving 1-Ethoxyethoxy Radical Species

The 1-ethoxyethoxy radical is a species that can be generated, for example, during the atmospheric oxidation of diethyl ether (DEE) initiated by hydroxyl radicals (•OH). rsc.orgresearchgate.net The study of this radical provides insight into the potential radical-mediated reaction pathways of this compound derivatives.

Theoretical studies on the fate of the 1-ethoxyethoxy radical, formed from the peroxy radical of DEE, have detailed several competitive decomposition pathways. rsc.orgresearchgate.net These reactions are crucial for understanding the degradation and transformation of such compounds under radical-generating conditions.

The primary decomposition reactions of the 1-ethoxyethoxy radical are:

H-atom Elimination: This pathway leads to the formation of ethyl acetate (B1210297).

–CH₃ (Methyl) Group Elimination: This kinetically competitive reaction results in the formation of ethyl formate. rsc.orgresearchgate.net

Reaction with O₂: The radical can also react with molecular oxygen to form ethyl acetate and a hydroperoxyl radical (HO₂•). rsc.orgresearchgate.net

C–O Bond Cleavage: Direct cleavage of the C–O bond in the radical is considered a less feasible pathway compared to the elimination reactions. rsc.orgresearchgate.net

Computational studies indicate that the major product from the oxidation chemistry of DEE, proceeding through the 1-ethoxyethoxy radical, is ethyl formate, with ethyl acetate being formed in minor quantities. rsc.orgresearchgate.net

The table below summarizes the key decomposition pathways for the 1-ethoxyethoxy radical.

| Reaction Pathway | Products | Relative Significance |

| H-atom Elimination | Ethyl Acetate | Kinetically competitive with –CH₃ elimination. rsc.org |

| –CH₃ Elimination | Ethyl Formate | Major product pathway. rsc.org |

| Reaction with O₂ | Ethyl Acetate + HO₂• | A significant secondary reaction. rsc.org |

| C–O Bond Cleavage | - | Less feasible pathway. rsc.org |

Thermal Decomposition Pathways of Related Acetal Derivatives

The thermal stability and decomposition pathways of acetals are of interest in various chemical contexts, from materials science to atmospheric chemistry. The decomposition of acetal derivatives can proceed through different mechanisms, including acid-catalyzed hydrolysis and radical-based homolysis, depending on the conditions and the specific structure of the compound.

Studies on acetal-based plasticizers, such as bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), have shown that decomposition can occur via two primary routes:

Acid-Catalyzed Hydrolysis: This is often the dominant decomposition pathway, especially in the presence of trace amounts of water and acid. The mechanism involves protonation of an acetal oxygen, followed by cleavage to form a stabilized oxonium ion. Subsequent reaction with water regenerates the carbonyl and alcohol components. For BDNPA/F, this leads to the formation of 2,2-dinitropropanol (B8780482) and ethanal (acetaldehyde) or methanal (formaldehyde). acs.org

Radical-Based Homolysis: At higher temperatures, homolytic cleavage of bonds becomes more significant. acs.org For instance, in nitro-containing compounds, the C–N bond can cleave to initiate a radical decomposition cascade. acs.org For a simple acetal like this compound, thermal stress could induce homolytic cleavage of C–O, C–C, or C–H bonds, leading to a complex mixture of smaller radical species and subsequent recombination or elimination products.

The thermal decomposition of acetaldehyde itself has been studied, showing the formation of products like methane (B114726) and carbon monoxide via a free-radical chain reaction mechanism, as well as hydrogen and ethane (B1197151) under certain conditions. semanticscholar.orgrsc.org The presence of the acetal group in this compound introduces additional, weaker C-O bonds that would likely be susceptible to cleavage under thermal stress, initiating decomposition at lower temperatures than the parent aldehyde. The likely products would arise from the fragmentation of the 1-ethoxyethoxy group, yielding species like ethanol, acetaldehyde, and ethene, in addition to the products from the aldehyde moiety.

Spectroscopic and Analytical Characterization of 1 Ethoxyethoxy Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (1-Ethoxyethoxy)acetaldehyde, the ¹H NMR spectrum exhibits distinct signals corresponding to each unique proton environment. Experimental data reveals a characteristic set of peaks that confirm the compound's structure.

The aldehydic proton appears as a singlet at approximately 9.87 ppm, a highly deshielded region characteristic of protons attached to a carbonyl carbon. The methylene (B1212753) protons adjacent to the aldehyde group (O-CH₂-CHO) resonate as a singlet around 3.50 ppm. The methine proton of the acetal (B89532) group (CH₃-CH(O)-O) is observed as a multiplet near 4.81 ppm. The methylene protons of the ethoxy group (-O-CH₂-CH₃) appear as a multiplet at about 3.61 ppm. Finally, the methyl protons of the ethoxy group and the acetal methyl group are seen as a triplet at 1.24 ppm and a doublet at 1.37 ppm, respectively. libretexts.org

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Assignment |

| 9.87 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 4.81 | Multiplet (m) | 1H | Acetal methine (O-CH-O) |

| 3.61 | Multiplet (m) | 2H | Ethoxy methylene (-OCH₂CH₃) |

| 3.50 | Singlet (s) | 2H | Methylene (-OCH₂CHO) |

| 1.37 | Doublet (d) | 3H | Acetal methyl (-CH(O)CH₃) |

| 1.24 | Triplet (t) | 3H | Ethoxy methyl (-OCH₂CH₃) |

¹³C NMR Spectroscopy

The aldehyde carbonyl carbon is expected to have the most downfield shift, typically in the 190-200 ppm range. pressbooks.publibretexts.org The acetal methine carbon (O-CH-O) would likely appear between 90-110 ppm. Carbons singly bonded to oxygen, such as the ethoxy methylene carbon and the methylene carbon adjacent to the aldehyde, are expected in the 50-80 ppm region. The aliphatic methyl carbons would have the most upfield shifts, generally appearing between 10-30 ppm. libretexts.orgchemguide.co.ukoregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 190 - 200 | Aldehyde carbonyl (C=O) |

| 90 - 110 | Acetal methine (O-CH-O) |

| 60 - 70 | Methylene (-OCH₂CHO) |

| 55 - 65 | Ethoxy methylene (-OCH₂CH₃) |

| 18 - 25 | Acetal methyl (-CH(O)CH₃) |

| 10 - 20 | Ethoxy methyl (-OCH₂CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., Electron Ionization MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic fingerprint for a molecule. creative-proteomics.comwikipedia.orguky.edu

For this compound (C₆H₁₂O₃, Molecular Weight: 132.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 132. However, due to the lability of the acetal group, this peak may be weak or absent. The fragmentation pattern is dominated by cleavages at the ether and acetal linkages.

Key fragmentation pathways include:

α-Cleavage at the acetal moiety, leading to the loss of an ethoxy radical (-•OCH₂CH₃) or a methyl radical (-•CH₃).

Cleavage of the C-C bond adjacent to the aldehyde can result in the loss of the formyl group (-•CHO). libretexts.org

A characteristic fragmentation of the 1-ethoxyethoxy group is the formation of a stable cation at m/z 73, corresponding to the [CH₃CH(OCH₂CH₃)]⁺ fragment. nih.gov Other common fragments include m/z 45 ([C₂H₅O]⁺) and m/z 43 ([CH₃CO]⁺). nih.govdocbrown.info

Interactive Data Table: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 103 | [M - CHO]⁺ | Loss of formyl radical |

| 87 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 73 | [CH₃CH(OCH₂CH₃)]⁺ | Cleavage of the O-CH₂ bond |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 43 | [CH₃CO]⁺ | Acylium ion |

| 29 | [CHO]⁺ | Formyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for its aldehyde and acetal/ether functionalities.

C=O Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a saturated aliphatic aldehyde. pressbooks.pubopenstax.orgorgchemboulder.com

Aldehydic C-H Stretch: Two distinct, medium-intensity bands are typically observed for the C-H stretch of the aldehyde group (CHO). One appears around 2820-2850 cm⁻¹ and the other near 2720-2750 cm⁻¹. The latter is particularly diagnostic for aldehydes. openstax.orgspectroscopyonline.comdocbrown.info

C-O-C Stretch: Strong, broad absorptions in the fingerprint region, typically between 1050-1200 cm⁻¹, correspond to the asymmetric and symmetric stretching vibrations of the C-O-C bonds within the ether and acetal groups. researchgate.net

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹) are due to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups. docbrown.info

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2990 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium to Strong |

| 2850 - 2820 | C-H Stretch | Aldehyde (CHO) | Medium |

| 2750 - 2720 | C-H Stretch (often Fermi resonance) | Aldehyde (CHO) | Medium |

| 1740 - 1720 | C=O Stretch | Aldehyde (C=O) | Strong |

| 1200 - 1050 | C-O-C Stretch | Acetal / Ether | Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for separating and identifying volatile and semi-volatile compounds like this compound in complex matrices. mdpi.comresearchgate.netnih.gov

For purity assessment, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column (e.g., a DB-WAX column). mdpi.com A pure sample of this compound would ideally yield a single chromatographic peak. The presence of additional peaks would indicate impurities, whose identities can be determined from their respective mass spectra.

In the analysis of complex mixtures (e.g., flavor formulations, environmental samples), GC-MS allows for the separation of this compound from other components. researchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. This spectrum can be compared to a library of known spectra (like the NIST library) for positive identification. For quantitative analysis, methods such as selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target molecule, enhancing sensitivity and selectivity. mdpi.comnih.gov Headspace GC-MS is a particularly useful variation for analyzing volatile aldehydes in liquid or solid samples. researchgate.netnih.gov

Advanced Spectroscopic Techniques (e.g., hyphenated methods, spectrophotometry)

Beyond the standard methods, advanced and hyphenated techniques can provide even more detailed characterization of this compound.

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS offer enhanced specificity and structural information. nih.gov In this method, a specific precursor ion from the initial mass spectrum is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process can confirm the identity of fragment ions and help to piece together the molecular structure, which is particularly useful for distinguishing between isomers and identifying compounds in very complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile samples or when derivatization is preferred, HPLC-MS can be an alternative to GC-MS. Aldehydes can be derivatized to make them more suitable for LC separation and to enhance ionization efficiency for MS detection. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the qualitative and quantitative analysis of aldehydes in various biological and chemical matrices. nih.gov

These advanced methods provide robust tools for the unambiguous identification, structural confirmation, and sensitive quantification of this compound in a wide range of applications.

Theoretical and Computational Investigations of 1 Ethoxyethoxy Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For a flexible molecule like (1-ethoxyethoxy)acetaldehyde, multiple conformations exist due to rotation around its single bonds. These calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers.

Computational methods can identify various low-energy structures and quantify their relative stabilities. For acetal (B89532) derivatives, the orientation of the alkoxy groups is of particular interest due to stereoelectronic effects, such as the anomeric effect, which can influence geometry and reactivity. Theoretical studies on simpler acetals reveal the energetic preference for specific torsional arrangements that optimize orbital overlap and minimize steric hindrance. While specific data for this compound is not available, calculations on analogous systems provide insight into the expected structural parameters.

Table 1: Representative Calculated Conformational Data for Acetal Structures

This table illustrates typical data obtained from quantum chemical calculations on acetal derivatives, showing how different conformers can vary in energy.

| Conformer Attribute | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Global Minimum | The most stable, lowest-energy conformation. | 0.00 | Typically anti or gauche depending on substituents and stereoelectronic effects. |

| Local Minimum 1 | A higher-energy, but stable, conformation. | 0.5 - 2.0 | Represents a different rotational state of the alkoxy groups. |

| Local Minimum 2 | Another higher-energy stable conformation. | 2.0 - 5.0 | May involve rotation around the ethyl chains or the central acetal core. |

Reaction Mechanism Elucidation through Computational Chemistry (e.g., transition state analysis)

The most characteristic reaction of acetals is acid-catalyzed hydrolysis, which reverts them to their constituent aldehyde and alcohols. Computational chemistry has been pivotal in elucidating the step-by-step mechanism of this process. organicchemistrytutor.com The reaction begins with the protonation of one of the acetal oxygen atoms, which turns the corresponding alkoxy group into a good leaving group. chemistrysteps.comyoutube.com

The subsequent and often rate-determining step is the departure of the alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. nih.govnih.govmasterorganicchemistry.com Computational studies allow for the precise characterization of the geometry and energetics of the transition state for this step. Transition state analysis provides the activation energy barrier, which is crucial for predicting reaction rates.

Further steps involve the nucleophilic attack of a water molecule on the highly electrophilic oxocarbenium ion, leading to a hemiacetal after deprotonation. chemistrysteps.com The entire process is an equilibrium, and each step, including intermediate and transition state structures, can be modeled. organicchemistrytutor.com Computational investigations have also explored the explicit role of solvent molecules, showing that water can act not only as a nucleophile but also participate in proton relays, thereby lowering the activation energy barrier. ic.ac.uk

Structure-Reactivity Relationship Studies of Acetal Derivatives

Computational studies are highly effective for establishing structure-reactivity relationships, explaining how modifications to a molecule's structure affect its chemical reactivity. For acetal derivatives, reactivity, particularly the rate of hydrolysis, is strongly influenced by electronic and stereoelectronic effects. nih.govresearchgate.net

The stability of the key oxocarbenium ion intermediate dictates the rate of hydrolysis. nih.gov Substituents on the acetal structure can either stabilize or destabilize this cation. Electron-donating groups enhance the stability of the positively charged intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the cation and slow the reaction down. nih.gov Hammett correlations from computational data can quantify these electronic effects. nih.gov

Conformational and stereoelectronic factors are also critical. nih.govresearchgate.net The orientation of lone pairs on the remaining oxygen atom relative to the breaking carbon-oxygen bond can influence the stability of the transition state. Studies on cyclic acetals have shown that locking the molecule in a specific conformation can significantly alter its reactivity compared to a more flexible acyclic analogue. acs.org

Table 2: Influence of Structural Modifications on Acetal Reactivity

| Structural Feature | Effect on Oxocarbenium Intermediate | Predicted Effect on Hydrolysis Rate |

|---|---|---|

| Electron-Donating Groups | Stabilization | Increase |

| Electron-Withdrawing Groups | Destabilization | Decrease |

| Steric Hindrance | Can destabilize the planar oxocarbenium ion | Decrease |

| Conformational Restriction | Can either stabilize or destabilize the transition state depending on the fixed geometry. acs.org | Varies (Can increase or decrease) |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach provides detailed insight into the intermolecular interactions between this compound and its surrounding environment, such as a solvent. MD simulations can model how solvent molecules arrange themselves around the solute and quantify the strength and nature of these interactions. chemrxiv.org

For this compound, the key intermolecular forces would be dipole-dipole interactions and van der Waals forces. The ether oxygen atoms are also capable of acting as hydrogen bond acceptors with protic solvents like water or alcohols. physchemres.org MD simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds, and their lifetimes.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Recent advances include the development of machine-learned force fields that offer accuracy approaching high-level quantum chemical calculations, enabling highly predictive simulations of molecular dynamics. nih.gov Such studies are crucial for understanding the behavior of molecules in solution and other complex environments. Specific intermolecular interactions, particularly hydrogen bonding, have a strong influence on the structural and relaxation characteristics of molecules. rsc.org

Advanced Applications and Emerging Roles in Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

(1-Ethoxyethoxy)acetaldehyde serves as a valuable synthetic intermediate in the production of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. mallakchemicals.com The acetal (B89532) functional group acts as a protected aldehyde, which is stable under various reaction conditions but can be readily deprotected to reveal the reactive aldehyde moiety when needed. This protective strategy is crucial in multi-step syntheses where the aldehyde group would otherwise react prematurely.

In pharmaceutical manufacturing, intermediates containing the acetal group are employed as building blocks for active pharmaceutical ingredients (APIs). mallakchemicals.com For instance, the core structure of this compound can be elaborated through various carbon-carbon bond-forming reactions, with the acetal group ensuring that the aldehyde functionality remains intact until the final stages of the synthesis. This approach is instrumental in producing complex molecules with precise structural requirements.

The application of acetal intermediates extends to the agrochemical industry for the synthesis of pesticides and herbicides, and in the fine chemicals sector for producing fragrances, dyes, and emulsifiers. mallakchemicals.comresearchgate.net The ability to introduce an acetaldehyde (B116499) equivalent into a molecule in a masked form provides synthetic chemists with greater flexibility and control over complex reaction sequences.

Table 1: Examples of Acetal Intermediates in Chemical Synthesis

| Intermediate Class | Application Area | Function |

|---|---|---|

| Acetaldehyde Acetals | Pharmaceuticals, Agrochemicals | Protected aldehyde for multi-step synthesis |

| Chloroethoxy Derivatives | Pharmaceutical APIs | Building block for complex molecules mallakchemicals.com |

Application in Polymer Chemistry

Acetal-containing compounds are fundamental to polymer chemistry, primarily in the production of acetal resins, also known as polyoxymethylene (POM). xometry.comwiley.com These engineering thermoplastics are valued for their high stiffness, low friction, and excellent dimensional stability. xometry.com While the primary monomer for these resins is typically anhydrous formaldehyde (B43269) or its trimer, trioxane, derivatives like this compound can be involved in related polymerization processes or as models for understanding reaction mechanisms. wiley.com

Acetal homopolymer resins consist of repeating oxymethylene (—CH₂—O—) units. wiley.com The synthesis involves the polymerization of formaldehyde, which must be generated in an anhydrous state, often from a hemiformal precursor. xometry.com The resulting polymer is then stabilized by an end-capping reaction, for example, with acetic anhydride, to prevent depolymerization or "unzippering." xometry.com

Furthermore, research has explored the polymerization of acetaldehyde itself on catalytic surfaces. While acetaldehyde can polymerize to form paraldehyde, specific conditions and co-adsorbents can induce the formation of linear polymer chains. rsc.org This highlights the potential for acetaldehyde precursors to be used in creating novel polymeric materials.

Precursors for Controlled Release of Acetaldehyde in Specific Systems

One of the most significant applications of this compound and similar structures is as precursors for the controlled release of acetaldehyde. google.comgoogle.com Acetaldehyde is a highly volatile and reactive compound with a low boiling point (20-21°C), making it difficult to handle and incorporate into products like beverages and foodstuffs. google.comgoogle.com It is a crucial flavor and aroma component, particularly in fruit flavors, where it imparts freshness and juiciness. google.comgoogle.com

By converting acetaldehyde into a more stable, less volatile acetal, such as 5-(2-(1-ethoxyethoxy)propan-2-yl)-2-methyl-2-vinyltetrahydrofuran, it can be effectively "caged." google.comnih.gov This precursor compound can be added to a product, and under specific conditions (e.g., in an aqueous, slightly acidic environment), it will slowly hydrolyze to release acetaldehyde at a controlled rate. google.comgoogleapis.com This technology overcomes the challenges of acetaldehyde's volatility and reactivity, preventing its loss through evaporation or unwanted side reactions. google.com

This controlled-release mechanism is particularly valuable in the food and beverage industry, allowing for a longer-lasting and more stable flavor profile in products. google.com The precursor can be encapsulated using techniques like spray-drying to further enhance its stability and control its release. google.com

Table 2: Acetaldehyde Precursors for Controlled Release

| Precursor Compound | Application | Release Mechanism |

|---|---|---|

| 5-(2-(1-ethoxyethoxy)propan-2-yl)-2-methyl-2-vinyltetrahydrofuran | Flavor and aroma modification in food/beverages google.comnih.gov | Hydrolysis in aqueous solution google.com |

Synthesis of Spiroacetals and Oxygenated Heterocycles from Hemiacetal Intermediates

Acetal structures are pivotal in the synthesis of complex oxygenated heterocycles, including spiroacetals. The formation of a hemiacetal, which is an intermediate in acetal formation, is a key step in many cyclization reactions. sci-hub.box A hemiacetal is formed by the reaction of an aldehyde with an alcohol. If the alcohol is part of the same molecule (a hydroxy aldehyde), an intramolecular reaction leads to a cyclic hemiacetal. This intermediate can then react with another alcohol to form a stable cyclic acetal.

This strategy is employed in the synthesis of natural products and other complex molecules containing cyclic ether or spiroacetal motifs. The reaction proceeds via the formation of an oxonium ion from the hemiacetal, which then undergoes nucleophilic attack to form the final cyclic product. sci-hub.box Lewis acid activation of an acetal can generate an oxocarbenium ion, which can initiate a cascade of reactions, including epoxide ring-opening, to form complex polycyclic ether systems.

Chiral Acetal Synthesis and Asymmetric Induction

Chiral acetals are powerful tools in asymmetric synthesis, where the goal is to create a specific stereoisomer of a molecule. ic.ac.ukwikipedia.org Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org

Acetalization of an aldehyde with a chiral diol (a C₂-symmetric diol) produces a chiral acetal. This chiral acetal can then be used in subsequent reactions to direct the formation of new stereocenters with high selectivity. ic.ac.uk The chiral acetal can function in two main ways:

As a chiral equivalent of a carbonyl group, where cleavage of the C-O bond of the acetal reveals the original carbonyl functionality after the asymmetric transformation. ic.ac.uk

By inducing asymmetry at a neighboring prochiral center through steric or electronic influence. ic.ac.uk

A key strategy involves the intramolecular haloetherification of chiral ene acetals (acetals containing a double bond). In this reaction, the acetal oxygen atoms act as internal nucleophiles, and the chirality of the acetal backbone directs the stereoselective formation of cyclic ether products. ic.ac.uknih.gov The formation of a rigid, bicyclic oxonium ion intermediate is often responsible for the high degree of stereocontrol observed in these reactions. ic.ac.uk The use of a methoxyethoxy group in such syntheses has been noted for its utility in achieving high yields and stereoselectivity. ic.ac.uk

Future Directions and Research Challenges in 1 Ethoxyethoxy Acetaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetals often relies on methods that raise environmental concerns, such as the use of strong mineral acids and the generation of stoichiometric byproducts. rsc.org Consequently, a primary focus of future research is the development of novel and sustainable synthetic routes to (1-Ethoxyethoxy)acetaldehyde that align with the principles of green chemistry.

Key areas of investigation include:

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a significant goal for sustainable chemistry. acs.org Research is directed towards adapting existing methods or devising new ones that eliminate the need for organic solvents, thereby reducing waste and simplifying purification processes.

Heterogeneous Catalysis: The use of reusable heterogeneous catalysts offers a promising alternative to traditional homogeneous acid catalysts. nih.govresearchgate.net These solid catalysts can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse, which minimizes waste and reduces costs. acs.org Research efforts are focused on designing highly active and selective heterogeneous catalysts for acetalization reactions.

Photo-Organocatalysis: A particularly innovative and green approach involves the use of photo-organocatalysis. rsc.org This method utilizes a small organic molecule as a photocatalyst and a simple light source, such as household lamps, to promote the efficient conversion of aldehydes to acetals under mild conditions. rsc.org This technique avoids the use of transition-metal complexes and stoichiometric acids, offering a more environmentally benign synthetic pathway. rsc.org

Table 1: Comparison of Synthetic Routes for Acetal (B89532) Formation

| Synthetic Route | Catalyst Type | Key Advantages | Research Focus |

| Traditional Acetalization | Strong mineral acids, Lewis acids | Well-established, high conversion | Development of milder and more selective catalysts |

| Heterogeneous Catalysis | Solid acid catalysts (e.g., zeolites, resins) | Reusability, ease of separation, reduced waste acs.orgnih.gov | Catalyst design for improved activity and stability |

| Photo-Organocatalysis | Organic dyes, thioxanthenones | Mild conditions, green, avoids metals and strong acids rsc.org | Catalyst development and mechanistic understanding |

| Solvent-Free Synthesis | Various (often heterogeneous) | Reduced solvent waste, simplified workup acs.org | Optimization of reaction conditions and catalyst performance |

Exploration of New Catalytic Systems for Acetal Formation and Transformation

The discovery and optimization of new catalytic systems are central to advancing the chemistry of this compound. Research in this area is multifaceted, exploring a wide range of catalysts to improve efficiency, selectivity, and sustainability.

Promising avenues of research include:

Cationic Palladium Catalysis: Cationic palladium(II) complexes have emerged as highly efficient catalysts for acetalization. bohrium.com These catalysts can achieve high yields in short reaction times with low catalyst loadings, and they show compatibility with various functional groups. bohrium.com

Perfluorophenyl Substituted BINOL Photoacids: These photoacid catalysts can promote the acetalization of enol ethers with alcohols under visible light irradiation. organic-chemistry.org The reactions proceed efficiently under mild and near-neutral conditions, offering a gentle method for acetal synthesis. organic-chemistry.org

Zirconium Tetrachloride: Zirconium tetrachloride has been identified as a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org

Sustainable Heterogeneous Catalysts: There is a growing interest in developing heterogeneous catalysts from renewable resources. For instance, sulfonated carbon–silica-meso composite materials derived from glucose have shown high acidity and catalytic activity in acetal formation. mdpi.com

Table 2: Emerging Catalytic Systems for Acetal Synthesis

| Catalytic System | Catalyst Example | Substrates | Key Features |

| Cationic Palladium | [Pd(PhCN)₂(OTf)₂] | Aldehydes | High efficiency, low catalyst loading, short reaction times bohrium.com |

| Photoacid Catalysis | Perfluorophenyl substituted BINOL | Enol ethers, alcohols | Visible light irradiation, mild and near-neutral conditions organic-chemistry.org |

| Lewis Acid Catalysis | Zirconium tetrachloride | Carbonyl compounds | High efficiency, chemoselective, mild conditions organic-chemistry.org |

| Sustainable Heterogeneous Catalysis | Sulfonated carbon–silica (B1680970) composites | Glycerol, acetone | Derived from renewable resources, high acidity mdpi.com |

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the rational design of more efficient and selective synthetic methods. The application of modern spectroscopic and computational tools is expected to provide unprecedented insights into these processes.

Future research will likely involve:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared spectroscopy can be employed to study the kinetics of catalytic reactions in real-time. bris.ac.uk This allows for the direct observation of transient intermediates and the elucidation of reaction pathways. bris.ac.uk

In Situ Spectroscopic Analysis: The use of in situ analytical techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, can help identify reactive intermediates and unravel complex reaction mechanisms in catalytic processes. rsc.org

Computational Chemistry: Computational studies, including density functional theory (DFT) calculations, are powerful tools for investigating reaction mechanisms, predicting reaction outcomes, and guiding the design of new catalysts. bris.ac.ukuni-mainz.de These studies can provide detailed information about transition states and reaction energy profiles.

Kinetic Isotope Effects: The measurement of primary kinetic isotope effects can provide valuable information about the rate-determining steps of a reaction and help to distinguish between different proposed mechanisms. researchgate.net

Expansion of Synthetic Utility in Multi-step Organic Synthesis

While acetals are widely used as protecting groups, there is significant potential to expand the synthetic utility of this compound as a versatile building block in multi-step organic synthesis.

Future research in this area will focus on:

Development of Novel Transformations: Exploring new reactions where the this compound moiety participates directly in bond-forming events, beyond its traditional role as a protecting group.

Application in Complex Molecule Synthesis: Utilizing this compound as a key intermediate in the synthesis of complex natural products and pharmaceuticals. Its specific stereoelectronic properties could be exploited to control stereochemistry in subsequent transformations.

Solid-Supported Synthesis: The integration of this compound into multi-step syntheses using solid-supported reagents and scavengers can streamline the synthesis of chemical libraries and complex molecules by simplifying purification procedures. rsc.orgmanchester.ac.uk

Investigation of Bio-inspired and Enzymatic Acetal Transformations

The high efficiency and selectivity of enzymatic catalysis offer a compelling blueprint for the development of novel and sustainable methods for acetal transformations. nih.gov Research into bio-inspired and enzymatic approaches for the synthesis and manipulation of this compound is a burgeoning field with significant potential.

Key research directions include:

Enzyme Immobilization: The immobilization of enzymes on solid supports, such as metal-organic frameworks (MOFs), can enhance their stability and reusability, making enzymatic processes more economically viable for industrial applications. nih.gov

Biomimetic Catalysis: The design and synthesis of small-molecule catalysts that mimic the active sites of enzymes can provide a bridge between enzymatic and traditional chemical catalysis. researchgate.net These "synzymes" can offer the advantages of enzymes, such as high selectivity, in a more robust and tunable system. nih.gov

Directed Evolution of Enzymes: Protein engineering and directed evolution techniques can be used to create novel enzymes with tailored substrate specificities and catalytic activities for the synthesis and transformation of non-natural acetals like this compound.

Enantioselective Transformations: Leveraging enzymes or bio-inspired catalysts for the enantioselective oxidation or other transformations of molecules containing the this compound moiety could provide access to valuable chiral building blocks. thieme-connect.de

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. How can researchers identify and quantify degradation products of this compound under storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Analyze by GC-MS or NMR to detect acetaldehyde, ethanol, or polymeric residues .

Tables

| Property | Value/Method | Reference |

|---|---|---|

| Boiling Point | ~120–130°C (estimated) | |

| LogP (Octanol-Water) | ~0.5 (predicted via ChemAxon) | |

| GC-MS Retention Time | 8.2 min (HP-5 column, 30 m × 0.25 mm ID) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.